N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound features a benzodioxole moiety linked via a glyoxylamide bridge to a thiazole ring, which is further substituted with a 3,5-dimethoxybenzamide group. Such a design is common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking and polar interactions .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-15-5-12(6-16(9-15)28-2)20(26)24-21-23-14(10-31-21)8-19(25)22-13-3-4-17-18(7-13)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTIQYSRSVQMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups have shown activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, similar compounds have shown to inhibit VEGFR1 and VEGFR2, which are key players in angiogenesis. Inhibition of these receptors can prevent the formation of new blood vessels, thereby limiting the growth of tumors.
Pharmacokinetics
It’s worth noting that similar compounds have shown inhibition of p-glycoprotein efflux pumps (mdr1, abcb1) with ec50 values in the range of 35–74 μm. This suggests that these compounds may have the potential to overcome drug resistance in cancer cells.
Result of Action
The compound’s action results in significant biological effects. Similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various cancer cell lines. Furthermore, they have shown to cause both S-phase and G2/M-phase arrests in cancer cells, leading to apoptosis.
Biological Activity
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and findings from various research studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 385.39 g/mol. The IUPAC name for this compound is this compound). Its structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N3O4S |
| Molecular Weight | 385.39 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on different cancer cell lines (e.g., MDA-MB 231 for breast cancer and HCT116 for colorectal cancer), it was found that certain derivatives showed IC50 values lower than 10 µM, indicating strong antiproliferative activity .
The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a role in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound may also exhibit antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that derivatives of benzo[d][1,3]dioxole can modulate inflammatory responses by affecting cytokine release. In vitro studies have shown that these compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Spectral and Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
